N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity, and a benzylidene group, which can influence its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of appropriate thiazole derivatives with benzylidene compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex molecules or as a reagent in various chemical reactions.
Biology: Its biological activity makes it a candidate for studying enzyme interactions or cellular processes.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: Its unique chemical properties could make it useful in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-[(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Uniqueness
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance its interactions with biological targets, potentially making it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-4-6-24-15-12(18)7-11(8-13(15)23-5-2)9-14-16(22)20-17(25-14)19-10(3)21/h7-9H,4-6H2,1-3H3,(H,19,20,21,22)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASFNIUMCDISOO-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC(=O)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N=C(S2)NC(=O)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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